Decoquinate

Catalog No.
S525507
CAS No.
18507-89-6
M.F
C24H35NO5
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decoquinate

CAS Number

18507-89-6

Product Name

Decoquinate

IUPAC Name

ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate

Molecular Formula

C24H35NO5

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H35NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17H,4-14H2,1-3H3,(H,25,26)

InChI Key

JHAYEQICABJSTP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Deccox, Decoquinate, Ethyl-6-(Decycloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylate

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC

The exact mass of the compound Decoquinate is 417.2515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759109. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Decoquinate (CAS: 18507-89-6) is a synthetic quinolone-derived coccidiostat used in veterinary medicine, primarily as a feed additive for preventing coccidiosis in poultry and other livestock. Unlike ionophore antibiotics, which disrupt ion transport across parasite cell membranes, decoquinate acts by specifically inhibiting the mitochondrial cytochrome b complex, interfering with parasite respiration. This distinct mechanism of action and its physicochemical properties, particularly its very low aqueous solubility, are critical factors for procurement decisions in both agricultural and research settings.

Substituting decoquinate with other anticoccidial agents, such as ionophores (e.g., monensin, salinomycin) or other chemical classes (e.g., amprolium), is not a viable procurement strategy due to fundamental differences in mechanism, safety, and application. Each class has a unique mode of action, meaning cross-resistance is not typically observed, making decoquinate a critical component in rotational drug programs designed to mitigate resistance development. Furthermore, ionophores possess a narrow margin of safety and can cause toxicity, particularly in non-target species or through interactions with other drugs, a risk profile that differs significantly from decoquinate. The profound difference in aqueous solubility also dictates formulation and delivery methods, making decoquinate suitable for feed-based administration while other, more soluble compounds might be selected for water-based treatments.

Formulation & Handling Constraint: Extremely Low Aqueous Solubility Dictates In-Feed Application

Decoquinate is characterized by its extremely low solubility in aqueous solutions, measured at just 0.06 mg/L (or 0.000006% w/v) in water at 20°C. This inherent hydrophobicity is a primary determinant of its formulation and delivery method. Attempts to improve solubility for alternative delivery systems, such as forming a ternary complex with hydroxypropyl-β-cyclodextrin and tea saponins, have increased solubility to 722 µg/mL (0.072% w/v), but this still requires significant formulation efforts not needed for compounds designed for aqueous delivery. This contrasts sharply with compounds like Amprolium, which is noted for its high solubility and frequent use in water-based therapeutic applications.

Evidence DimensionAqueous Solubility at ~20°C
Target Compound Data0.06 mg/L
Comparator Or BaselineAmprolium (High solubility, used for water administration)
Quantified DifferenceDecoquinate is practically insoluble, fundamentally differing from highly soluble alternatives used for water medication.
ConditionsStandard solubility measurement in water.

This property makes high-purity decoquinate essential for creating uniform, stable pre-mixes for animal feed, as it is unsuitable for simple water-based administration.

Superior Safety Profile: Wider Margin of Safety Compared to Ionophore Coccidiostats

Decoquinate demonstrates a favorable safety profile for the target species. A study submitted to the European Food Safety Authority (EFSA) concluded that decoquinate is safe for chickens at the highest concentration of 40 mg/kg in feed, with a margin of safety between 5 and 10. In contrast, ionophores as a class are known for their narrow margin of safety. For example, a combination product of monensin and nicarbazin was found to have a margin of safety of only about 1.5 in chickens. This narrower therapeutic window for ionophores increases the risk of toxicity from accidental overdose, mixing errors, or use in non-target species.

Evidence DimensionMargin of Safety in Chickens
Target Compound Data5 to 10
Comparator Or BaselineMonensin/Nicarbazin (Ionophore/Synthetic Combo): ~1.5
Quantified DifferenceDecoquinate has an approximately 3.3x to 6.7x wider margin of safety than the monensin-based product.
ConditionsSafety studies in chickens for fattening.

A wider safety margin reduces the risk of economic losses due to animal toxicity, making decoquinate a more forgiving option in large-scale feed production workflows.

Maintains Efficacy in Rotational Programs Due to Unique Mechanism of Action

Decoquinate is a synthetic chemical coccidiostat that is not an ionophore. Its distinct mode of action—inhibiting mitochondrial respiration—means that cross-resistance with ionophores does not develop. This makes it invaluable for use in rotation or shuttle programs designed to preserve the efficacy of ionophores, which are prone to resistance development over time. In a large-scale study of 134 field isolates, decoquinate demonstrated high efficacy against E. tenella strains, reducing lesion scores by over 73%, and maintained a weight gain improvement of 45.5%, comparable to or better than several other synthetic and ionophore products tested.

Evidence DimensionMechanism Class & Role in Resistance Management
Target Compound DataSynthetic chemical (quinolone); inhibits mitochondrial cytochrome b.
Comparator Or BaselineIonophores (e.g., Monensin, Salinomycin); disrupt ion transport.
Quantified DifferenceFundamentally different mechanisms prevent cross-resistance, enabling effective drug rotation.
ConditionsVeterinary use in poultry production.

For buyers managing long-term animal health programs, procuring decoquinate provides a critical tool to combat resistance and extend the useful life of other common anticoccidials.

Key Component in Anticoccidial Rotation/Shuttle Programs

The distinct, non-ionophore mechanism of action makes decoquinate a primary choice for inclusion in poultry feed as part of a planned rotation or shuttle program. Its use allows producers to 'rest' ionophores, helping to reduce selection pressure and restore sensitivity to those compounds, thereby extending the efficacy of the entire anticoccidial portfolio.

Prophylactic In-Feed Formulation Where Safety Margin is a Priority

Due to its wide margin of safety compared to ionophores, decoquinate is well-suited for prophylactic use in broiler feed where variations in feed mixing or consumption could pose a toxicity risk with narrower-margin compounds. Its extremely low water solubility ensures it remains stable and uniformly distributed within the feed matrix.

Analytical Standard for Residue Testing and Research

High-purity decoquinate serves as an essential analytical standard for regulatory and research laboratories. It is used to develop and validate methods, such as LC-MS/MS, for detecting and quantifying decoquinate residues in animal-derived products like eggs, milk, and liver tissue, as well as in animal feed itself.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

417.25152322 Da

Monoisotopic Mass

417.25152322 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

534I52PVWH

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coccidiostats

Other CAS

18507-89-6

Wikipedia

Decoquinate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Kumar S, Kumari R, Pandey R. New insight-guided approaches to detect, cure, prevent and eliminate malaria. Protoplasma. 2015 May;252(3):717-53. doi: 10.1007/s00709-014-0697-x. Epub 2014 Oct 17. Review. PubMed PMID: 25323622.
2: Baneth G. Perspectives on canine and feline hepatozoonosis. Vet Parasitol. 2011 Sep 8;181(1):3-11. doi: 10.1016/j.vetpar.2011.04.015. Epub 2011 Apr 19. Review. PubMed PMID: 21620568.
3: Allen KE, Little SE, Johnson EM, Hostetler J, Panciera RJ, Ewing SA. Treatment of Hepatozoon americanum infection: review of the literature and experimental evaluation of efficacy. Vet Ther. 2010 Winter;11(4):E1-8. Review. PubMed PMID: 21308664.
4: Dorne JL, Fernández-Cruz ML, Bertelsen U, Renshaw DW, Peltonen K, Anadon A, Feil A, Sanders P, Wester P, Fink-Gremmels J. Risk assessment of coccidostatics during feed cross-contamination: animal and human health aspects. Toxicol Appl Pharmacol. 2013 Aug 1;270(3):196-208. doi: 10.1016/j.taap.2010.12.014. Epub 2011 Jan 6. Review. PubMed PMID: 21215766.
5: Buxton D, Maley SW, Wright SE, Rodger S, Bartley P, Innes EA. Ovine toxoplasmosis: transmission, clinical outcome and control. Parassitologia. 2007 Dec;49(4):219-21. Review. PubMed PMID: 18689230.
6: Buxton D. Protozoan infections (Toxoplasma gondii, Neospora caninum and Sarcocystis spp.) in sheep and goats: recent advances. Vet Res. 1998 May-Aug;29(3-4):289-310. Review. PubMed PMID: 9689743.
7: Foreyt WJ. Coccidiosis and cryptosporidiosis in sheep and goats. Vet Clin North Am Food Anim Pract. 1990 Nov;6(3):655-70. Review. PubMed PMID: 2245367.
8: Foreyt WJ. Coccidiosis in sheep and goats. Vet Hum Toxicol. 1987;29 Suppl 1:60-4. Review. PubMed PMID: 3303645.

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